molecular formula C12H16N2O3 B14594652 N-(4-Butyl-3-nitrophenyl)acetamide CAS No. 61644-33-5

N-(4-Butyl-3-nitrophenyl)acetamide

Cat. No.: B14594652
CAS No.: 61644-33-5
M. Wt: 236.27 g/mol
InChI Key: JWLDNOCBCXDMRS-UHFFFAOYSA-N
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Description

N-(4-Butyl-3-nitrophenyl)acetamide is an aromatic acetamide derivative characterized by a nitro group at the 3-position and a butyl chain at the 4-position of the phenyl ring. The nitro group acts as a strong electron-withdrawing moiety, influencing the compound’s electronic distribution and reactivity. This compound is of interest in medicinal chemistry and organic synthesis, particularly as an intermediate for heterocyclic compounds or bioactive molecules .

Properties

CAS No.

61644-33-5

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-(4-butyl-3-nitrophenyl)acetamide

InChI

InChI=1S/C12H16N2O3/c1-3-4-5-10-6-7-11(13-9(2)15)8-12(10)14(16)17/h6-8H,3-5H2,1-2H3,(H,13,15)

InChI Key

JWLDNOCBCXDMRS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The nitration reaction is usually carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperature conditions to avoid excessive exothermic reactions . The butylation can be achieved through various methods, including the use of butyl halides in the presence of a base.

Industrial Production Methods: Industrial production of N-(4-Butyl-3-nitrophenyl)acetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Butyl-3-nitrophenyl)acetamide can undergo several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.

    Oxidation: The butyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, bases.

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Major Products:

    Reduction: N-(4-Butyl-3-aminophenyl)acetamide.

    Substitution: Various substituted acetamides.

    Oxidation: Carboxylic acids, aldehydes.

Scientific Research Applications

Chemistry: N-(4-Butyl-3-nitrophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of nitro and butyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: The compound’s derivatives may have potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Research is ongoing to explore its efficacy in various medical conditions.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Butyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below summarizes key structural and functional differences between N-(4-Butyl-3-nitrophenyl)acetamide and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
This compound 4-butyl, 3-nitro Not explicitly reported High lipophilicity, nitro-directed reactivity
N-(3-Nitrophenyl)acetamide () 3-nitro 180.16 Lower solubility due to absence of alkyl chain
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () 4-chloro, 2-nitro, methylsulfonyl Not explicitly reported Crystalline structure with intermolecular H-bonds; sulfonyl group enhances stability
N-(4-Hydroxy-2-nitrophenyl)acetamide () 4-hydroxy, 2-nitro Not explicitly reported Polar hydroxy group increases aqueous solubility
N-(3-Amino-4-methoxyphenyl)acetamide () 3-amino, 4-methoxy Not explicitly reported Electron-donating amino group enhances nucleophilicity
Key Observations:
  • Lipophilicity: The butyl chain in the target compound significantly increases hydrophobicity compared to analogs with polar groups (e.g., hydroxy or amino) .
  • Solubility : Compounds with polar substituents (e.g., hydroxy in ) exhibit higher aqueous solubility, whereas nitro and alkyl groups reduce it .
  • Crystallinity : Sulfonyl and nitro groups in promote intermolecular interactions (e.g., H-bonding and π-π stacking), leading to stable crystalline phases .

Thermal and Spectral Data

  • N-(3-Nitrophenyl)acetamide (): Exhibits temperature-dependent stability, with decomposition observed above 200°C.
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Melting point >150°C due to crystalline packing .

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